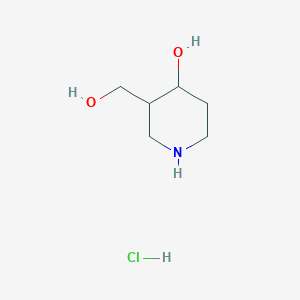

Clorhidrato de 3-(hidroximetil)piperidin-4-ol

Descripción general

Descripción

“3-(Hydroxymethyl)piperidin-4-ol hydrochloride”, also known as HMPH, is a chemically synthesized compound that is widely used in research. It has a molecular weight of 167.64 .

Synthesis Analysis

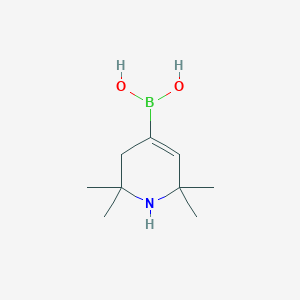

The synthesis of “3-(Hydroxymethyl)piperidin-4-ol hydrochloride” can be achieved through several steps including benzyl group protection, reduction with sodium borohydride, hydroboration-oxidation, and deprotection of the benzyl group .

Molecular Structure Analysis

The molecular structure of “3-(Hydroxymethyl)piperidin-4-ol hydrochloride” includes one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Chemical Reactions Analysis

Piperidines, including “3-(Hydroxymethyl)piperidin-4-ol hydrochloride”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Aplicaciones Científicas De Investigación

Síntesis de derivados de piperidina biológicamente activos

Clorhidrato de 3-(hidroximetil)piperidin-4-ol: es un intermedio valioso en la síntesis de varios derivados de piperidina. Estos derivados son cruciales en el desarrollo de nuevos productos farmacéuticos, ya que están presentes en más de veinte clases de medicamentos, incluidas las alcaloides . La versatilidad del compuesto permite la creación de piperidinas sustituidas, espiropiperidinas, piperidinas condensadas y piperidinonas, que se exploran por sus posibles actividades farmacológicas.

Investigación anticancerígena

Los derivados de piperidina, incluidos los sintetizados a partir de this compound, se están investigando por sus propiedades anticancerígenas. Se utilizan en el estudio de efectos antiproliferativos y antimetastásicos en varios tipos de cáncer, tanto in vitro como in vivo . Esta investigación es fundamental en el descubrimiento de nuevas terapias contra el cáncer.

Aplicaciones antivirales

La flexibilidad estructural del this compound permite el diseño de nuevos compuestos con posibles actividades antivirales. Los investigadores están diseñando y sintetizando nuevos derivados de piperidin-4-ol para evaluar su eficacia en el tratamiento de enfermedades como el VIH . Esta investigación en curso podría conducir a avances significativos en la medicación antiviral.

Potencial neurofarmacológico

Los compuestos derivados del this compound se están evaluando por su potencial neurofarmacológico. El núcleo de piperidina es una característica común en muchos medicamentos aprobados por la FDA y está asociado con una variedad de actividades biológicas, incluidos los efectos anti-Alzheimer y antipsicóticos . Esto lo convierte en un compuesto de interés en el campo de la neurología y la psiquiatría.

Aplicaciones analgésicas y antiinflamatorias

Las propiedades analgésicas y antiinflamatorias de los derivados de piperidina están bien documentadas. Como precursor, el this compound contribuye a la síntesis de compuestos que se están probando para el alivio del dolor y la reducción de la inflamación, lo que podría beneficiar a los pacientes que sufren de afecciones dolorosas crónicas .

Propiedades antioxidantes

Los compuestos naturales a base de piperidina han mostrado poderosas acciones antioxidantes. Por extensión, los derivados sintéticos del this compound se exploran por su capacidad para inhibir o suprimir los radicales libres. Esta investigación tiene implicaciones para el tratamiento de enfermedades causadas por el estrés oxidativo .

Safety and Hazards

While specific safety and hazard information for “3-(Hydroxymethyl)piperidin-4-ol hydrochloride” is not available in the retrieved sources, general safety measures for handling similar compounds include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Mecanismo De Acción

Target of Action

It is known that piperidine derivatives, which include 3-(hydroxymethyl)piperidin-4-ol hydrochloride, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .

Mode of Action

It’s suggested that reactions involving piperidine derivatives proceed through an outer-sphere dissociative mechanism, which involves a series of successive protonations .

Biochemical Pathways

Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Result of Action

Piperidine derivatives have been evaluated for potential treatment of various conditions, including hiv .

Análisis Bioquímico

Biochemical Properties

3-(Hydroxymethyl)piperidin-4-ol hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with the human H3 receptor, acting as an antagonist . This interaction is crucial for its potential therapeutic applications, particularly in the treatment of neurological disorders. The compound’s ability to bind to specific receptors and inhibit their activity highlights its importance in biochemical research and drug development.

Cellular Effects

The effects of 3-(Hydroxymethyl)piperidin-4-ol hydrochloride on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with the H3 receptor can alter neurotransmitter release, impacting neuronal communication and function . Additionally, the compound’s effects on gene expression can lead to changes in protein synthesis, affecting cellular metabolism and overall cell health.

Molecular Mechanism

At the molecular level, 3-(Hydroxymethyl)piperidin-4-ol hydrochloride exerts its effects through specific binding interactions with biomolecules. It acts as an antagonist to the H3 receptor, inhibiting its activity and preventing the receptor from interacting with its natural ligands . This inhibition can lead to changes in downstream signaling pathways, ultimately affecting cellular function and gene expression. The compound’s ability to modulate enzyme activity and receptor function underscores its potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Hydroxymethyl)piperidin-4-ol hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its activity over extended periods . Its degradation products may also have biological activity, necessitating careful monitoring during experiments. Long-term studies in vitro and in vivo have demonstrated sustained effects on cellular function, highlighting the compound’s potential for therapeutic applications.

Dosage Effects in Animal Models

The effects of 3-(Hydroxymethyl)piperidin-4-ol hydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects without significant toxicity At higher doses, toxic or adverse effects may be observed, including alterations in cellular metabolism and function Threshold effects have been identified, indicating the importance of precise dosage control in experimental and therapeutic settings

Metabolic Pathways

3-(Hydroxymethyl)piperidin-4-ol hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s effects on metabolic flux and metabolite levels are significant, influencing overall cellular metabolism. Understanding these pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.

Transport and Distribution

The transport and distribution of 3-(Hydroxymethyl)piperidin-4-ol hydrochloride within cells and tissues are essential for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution . These interactions influence the compound’s localization and accumulation within cells, affecting its overall efficacy and safety. Understanding these processes is critical for developing effective delivery systems and optimizing therapeutic outcomes.

Subcellular Localization

The subcellular localization of 3-(Hydroxymethyl)piperidin-4-ol hydrochloride plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications may influence its localization, impacting its overall activity and function. Understanding these mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing off-target effects.

Propiedades

IUPAC Name |

3-(hydroxymethyl)piperidin-4-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c8-4-5-3-7-2-1-6(5)9;/h5-9H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOJFPEWWJFTVFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1O)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

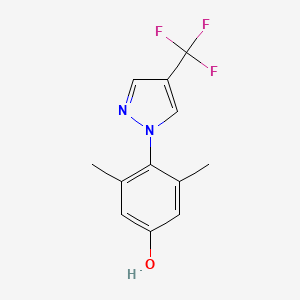

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,2,4]Triazolo[1,5-a]pyridin-7-ylmethanamine](/img/structure/B1454766.png)

![4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride](/img/structure/B1454769.png)

![(2E)-3-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1454779.png)